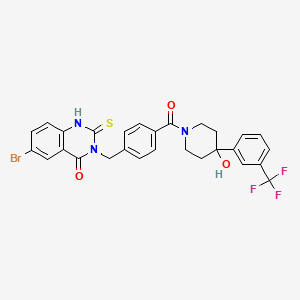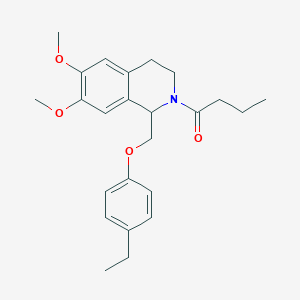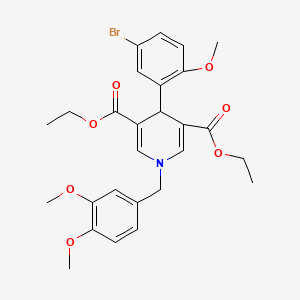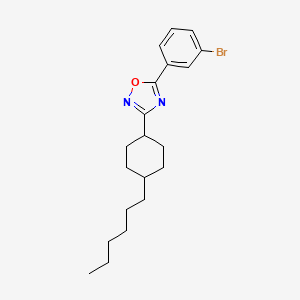![molecular formula C21H26N4O4S B11220327 2-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11220327.png)
2-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylbenzenesulfonyl group and a hexahydrocinnolinone moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(4-methylbenzenesulfonyl)piperazine.
Coupling with an Aldehyde: The piperazine derivative is then coupled with an appropriate aldehyde under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydrocinnolinone ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Properties
Molecular Formula |
C21H26N4O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C21H26N4O4S/c1-16-6-8-18(9-7-16)30(28,29)24-12-10-23(11-13-24)21(27)15-25-20(26)14-17-4-2-3-5-19(17)22-25/h6-9,14H,2-5,10-13,15H2,1H3 |
InChI Key |
RQBIBODWEFQTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220273.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B11220291.png)
![N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11220299.png)

![2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220311.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11220313.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11220315.png)

![1-(4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220350.png)
![4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine](/img/structure/B11220357.png)
![N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220361.png)
